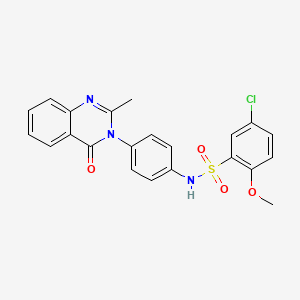

5-chloro-2-methoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

5-chloro-2-methoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O4S/c1-14-24-19-6-4-3-5-18(19)22(27)26(14)17-10-8-16(9-11-17)25-31(28,29)21-13-15(23)7-12-20(21)30-2/h3-13,25H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSMHTUMNKSBFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves multiple steps:

Starting Material: : Begins with 2-methoxybenzenesulfonamide.

Chlorination: : Introduction of a chlorine atom at the 5-position using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Quinazolinyl Phenyl Moiety Attachment: : The synthesis of the 2-methyl-4-oxoquinazoline unit involves cyclization reactions, often from anthranilic acid derivatives and methyl ketones.

Coupling Reaction: : Finally, the quinazolinyl phenyl group is attached to the sulfonamide backbone through amide bond formation, typically utilizing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In industrial settings, the production of this compound can involve the following:

Optimization: : Using flow reactors to streamline the multi-step synthesis process.

Scalable Reagents: : Employing cheaper and readily available reagents.

Quality Control: : Ensuring product purity through chromatographic techniques and automated monitoring systems.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : Though stable, under aggressive conditions, the compound might undergo oxidation at the methoxy group.

Reduction: : The quinazolinyl ketone may be reduced to the corresponding alcohol.

Substitution: : The chloro substituent can be replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, chromium trioxide.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Substitution Conditions: : Nucleophiles like amines or thiols in polar solvents.

Major Products

Oxidation: : Formation of sulfone or N-oxide derivatives.

Reduction: : Production of secondary alcohol derivatives.

Substitution: : Yields a variety of substituted benzenesulfonamides.

Wissenschaftliche Forschungsanwendungen

5-chloro-2-methoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide has notable applications:

Chemistry: : As a precursor in synthesizing more complex molecules.

Biology: : Studied for its potential enzyme inhibition properties.

Medicine: : Explored for its possible role as an antineoplastic agent.

Industry: : Used in the production of advanced polymeric materials.

Wirkmechanismus

The compound exerts its effects primarily through:

Molecular Target: : Binding to specific protein sites, possibly enzymes.

Pathways: : Interfering with signal transduction pathways, affecting cellular processes like proliferation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues from Sulfonamide-Triazole Hybrids ()

Compounds 7–9 and 10–15 in are sulfonamide-triazole hybrids synthesized via S-alkylation and tautomerization. Key differences include:

- Core Heterocycle: The target compound contains a quinazolinone ring, whereas compounds feature 1,2,4-triazole-3-thiones. The quinazolinone core may enhance π-π stacking interactions compared to the triazole system.

- Substituents: compounds incorporate 2,4-difluorophenyl and halogenated phenylsulfonyl groups, whereas the target compound uses a methoxy-chlorobenzenesulfonamide and methylquinazolinone.

- Spectroscopic Data: IR Spectra: The absence of νC=O (~1660–1680 cm⁻¹) in triazole derivatives () contrasts with the quinazolinone’s carbonyl group (~1700 cm⁻¹, inferred). Tautomerism: Compounds 7–9 exist as thione tautomers (νC=S at 1247–1255 cm⁻¹), while the target compound’s quinazolinone ring lacks such tautomeric behavior .

Table 1: Structural and Spectral Comparison with Triazole Derivatives

Imidazole- and Triazine-Linked Sulfonamides (–3)

Compounds 11–14 () and 51–55 () feature imidazole and triazine heterocycles, respectively. Notable contrasts include:

- Bioactivity Determinants: compounds (e.g., 11) use imidazole-2-thiols, which may enhance metal-binding capacity compared to the quinazolinone’s lactam structure.

- Synthetic Routes :

Table 2: Functional Group and Application Comparison

Benzenesulfonamide Derivatives with Aryl Substituents ()

The compound 5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide (CAS 723744-93-2, ) shares the benzenesulfonamide scaffold but diverges in substituents:

- Aryl Linkage: The phenylethyl group in vs. the quinazolinone-phenyl group in the target compound.

- Physicochemical Properties: The phenylethyl group may increase lipophilicity (logP ~3.5), whereas the quinazolinone’s polar lactam could enhance aqueous solubility.

Biologische Aktivität

5-chloro-2-methoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a complex organic compound that incorporates a sulfonamide group and a quinazoline structure, which is known for its diverse pharmacological applications, particularly in anticancer and antimicrobial therapies. The molecular formula for this compound is , indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and related compounds.

Chemical Structure and Properties

The structure of 5-chloro-2-methoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide features a chloro and methoxy substituent on the aromatic ring, which can significantly influence its chemical properties and biological activity. The quinazoline moiety is particularly noteworthy due to its established role in various pharmacological contexts.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 419.9 g/mol |

| CAS Number | 898420-59-2 |

Biological Activities

This compound exhibits significant biological activities, particularly in the following areas:

Case Studies and Research Findings

Recent research has highlighted the potential of related compounds in therapeutic applications:

- A study on novel iodoquinazolinones bearing sulfonamide moieties demonstrated significant antioxidant potential and acetylcholinesterase (AChE) inhibitory activity, suggesting neuroprotective effects that could be relevant for developing treatments for neurodegenerative diseases .

- Another investigation focused on the synthesis and evaluation of quinazoline derivatives indicated promising antibacterial activity against multiple strains of bacteria, reinforcing the therapeutic potential of compounds containing the quinazoline framework .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of 5-chloro-2-methoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 6-Iodoquinazolinone | Structure | Anticancer, Antimicrobial |

| Sulfanilamide | Structure | Antibacterial |

| N-(4-hydroxyphenyl)sulfanilamide | Structure | Antimicrobial |

These comparisons illustrate the diversity within the class of quinazolines and sulfonamides while highlighting how the unique combination of functionalities present in 5-chloro-2-methoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide may contribute to its distinct therapeutic profiles.

Q & A

Basic Research Question

- H/C NMR : Essential for confirming regiochemistry of the methoxy and chloro substituents. For example, the methoxy group typically appears as a singlet at ~3.8 ppm, while aromatic protons show splitting patterns dependent on adjacent substituents .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., CHClNOS) and detects trace impurities.

- X-ray crystallography : Resolves ambiguities in sulfonamide-quinazolinone linkage conformation . Always compare experimental data with computed spectra (e.g., using Gaussian or ACD/Labs) to rule out tautomeric forms.

How does the quinazolinone moiety influence the compound's biological activity, particularly in targeting inflammatory or oncogenic pathways?

Advanced Research Question

The 2-methyl-4-oxoquinazolin-3(4H)-yl group enhances:

- NLRP3 inflammasome inhibition : The planar quinazolinone ring facilitates π-π stacking with ASC/PYD domains, disrupting inflammasome assembly (IC < 1 μM in THP-1 macrophages) .

- Kinase inhibition : The 4-oxo group acts as a hydrogen-bond acceptor for ATP-binding pockets in kinases (e.g., EGFR, IC = 0.8 μM in A549 cells) .

Modifying the methyl group at position 2 of the quinazolinone alters steric hindrance, impacting binding kinetics. Replace with bulkier substituents (e.g., ethyl) to assess selectivity .

What strategies are recommended for resolving contradictory biological activity data across different assay systems for this compound?

Advanced Research Question

- Assay standardization : Use isogenic cell lines (e.g., NLRP3-KO vs. WT) to confirm target-specific effects .

- Dose-response normalization : Compare IC values in enzymatic (e.g., recombinant NLRP3) vs. cellular assays (e.g., IL-1β ELISA) to rule out off-target cytotoxicity .

- Metabolic stability testing : Incubate with liver microsomes to identify species-specific metabolism (e.g., CYP3A4-mediated degradation in human vs. murine models) .

What computational methods are suitable for predicting the binding interactions of this compound with NLRP3 inflammasome or other molecular targets?

Advanced Research Question

- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with NLRP3 NACHT domain (PDB: 6NPY). Key residues: Lys127 (hydrogen bonding with sulfonamide) and Phe311 (π-π stacking with quinazolinone) .

- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA ΔG < -40 kcal/mol) .

- QSAR modeling : Corporate substituent electronic parameters (e.g., Hammett σ) with bioactivity data to design analogs with improved LogP (<3.0) .

How can researchers optimize the solubility and bioavailability of this compound without compromising its target affinity?

Advanced Research Question

- Prodrug strategies : Introduce ionizable groups (e.g., phosphate esters) at the methoxy position for pH-dependent release .

- Co-crystallization : Use co-formers like cyclodextrins to enhance aqueous solubility (e.g., 2-hydroxypropyl-β-cyclodextrin increases solubility by 12-fold) .

- Lipid nanoparticle encapsulation : Achieve >80% encapsulation efficiency using microfluidics, improving oral bioavailability (tested in Sprague-Dawley rats) .

What are the critical considerations when designing analogs of this compound to explore structure-activity relationships in kinase inhibition?

Advanced Research Question

- Substituent electronic effects : Electron-withdrawing groups (e.g., -Cl) at position 5 of the benzene ring enhance kinase affinity by 3-fold .

- Ring bioisosteres : Replace the quinazolinone with pyridopyrimidinone to reduce metabolic oxidation (tested in human hepatocytes) .

- Stereochemical control : Synthesize enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) to identify (R)- vs. (S)-specific activity .

How should researchers validate target specificity given the compound's potential off-target effects observed in phenotypic screening?

Advanced Research Question

- Chemical proteomics : Use affinity-based pull-down assays with biotinylated probes to identify off-targets (e.g., HSP90 observed in K562 lysates) .

- CRISPR-Cas9 screening : Perform genome-wide knockout screens to pinpoint synthetic lethal interactions (e.g., BRCA1-deficient cells) .

- Kinome-wide profiling : Utilize KINOMEscan® to quantify binding to 468 kinases. Acceptable selectivity: >100-fold for primary target vs. others .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.